molecular formula C26H35N3O4S B2866896 ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate CAS No. 309749-77-7

ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B2866896
CAS No.: 309749-77-7
M. Wt: 485.64
InChI Key: SHBLUVIQJFZSGD-UHFFFAOYSA-N
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Description

Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C26H35N3O4S This compound is known for its intricate structure, which includes a quinazolinone core, a cyclohexene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of new amides or esters .

Scientific Research Applications

Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a quinazolinone core, a cyclohexene ring, and an ethyl ester group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-3-5-9-16-29-25(32)21-13-12-20(24(31)27-15-14-19-10-7-6-8-11-19)17-22(21)28-26(29)34-18-23(30)33-4-2/h10,12-13,17H,3-9,11,14-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBLUVIQJFZSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CCCCC3)N=C1SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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